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Compound of Interest

Compound Name: (E)-5-Methyl-3-hexen-1-yne

CAS No.: 38253-07-5

Cat. No.: B2787397

Get Quote

Core Directive: The Enyne Motif in Drug Discovery
Conjugated enynes (1,3-enynes) are pivotal structural motifs in organic synthesis, serving as

high-value intermediates for the construction of complex natural products, pharmaceuticals

(e.g., Terbinafine), and advanced polymer materials. The C₇H₁₀ series represents a specific

subclass of "skipped" or substituted enynes often used to introduce lipophilic side chains with

rigid stereochemical control.

This guide focuses on the linear isomer (E)-1-hepten-3-yne and its regioisomers, providing the

precise physicochemical data required for reaction scaling, purification, and safety

management.[1]

Structural Landscape & Isomerism
The molecular formula C₇H₁₀ (Degree of Unsaturation = 3) allows for multiple conjugated

isomers. The two most relevant for synthetic applications are:

1-Hepten-3-yne: A terminal alkene coupled to an internal alkyne.[1]
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(E)-3-Hepten-1-yne: A terminal alkyne coupled to an internal alkene.[1]

Diagram 1: Structural Isomers of C₇H₁₀

Primary Isomers

1-Hepten-3-yne
(CAS: 2384-73-8)

CH2=CH-C≡C-C3H7
Key Structural Features

Internal Alkyne
(Steric bulk at tail)

(E)-3-Hepten-1-yne
(CAS: 764-58-9)

HC≡C-CH=CH-C3H7

Terminal Alkyne
(Sonogashira active)

Click to download full resolution via product page

Caption: Structural comparison of primary C₇H₁₀ conjugated enyne isomers highlighting

reactive sites.

Physical Properties Data
The following data aggregates experimental values for 1-Hepten-3-yne, the most

characteristically representative isomer for this class.

Table 1: Physicochemical Constants
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Property Value Unit Conditions / Notes

Molecular Weight 94.15 g/mol Monoisotopic

Boiling Point 109 - 110 °C
@ 760 mmHg

(Standard Pressure)

Density 0.760 - 0.763 g/cm³ @ 20°C (Liquid)

Refractive Index (

)
1.4520 - @ 20°C

Flash Point 8.2 °C Highly Flammable

Vapor Pressure ~20 - 25 mmHg @ 25°C (Estimated)

LogP (Octanol/Water) 2.4 - 2.8 -
Lipophilic, insoluble in

water

Solubility High -
Soluble in Et₂O, DCM,

Hexanes, THF

Expert Insight: The relatively low density (< 0.8 g/cm³) and high refractive index (> 1.45) are

diagnostic of the conjugated system. The flash point of 8.2°C mandates the use of grounding

straps and explosion-proof equipment during transfer.

Spectroscopic Signatures
Accurate identification relies on recognizing the unique electronic interaction between the

double and triple bonds.

UV-Vis Absorption[1]
Mechanism: Conjugation lowers the HOMO-LUMO gap compared to isolated alkenes.[1]

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

: ~223 - 228 nm.
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Extinction Coefficient (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

): > 10,000 L·mol⁻¹·cm⁻¹.[2][3][4]

Note: While 1,3-butadiene absorbs at 217 nm, the enyne system typically shows a

bathochromic shift of +5 to +10 nm due to the alkyne's electron density.

Infrared (IR) Spectroscopy
Distinctive bands allow for rapid purity checks (e.g., monitoring the disappearance of a terminal

alkyne proton in coupling reactions).

Vibration Mode
Wavenumber
(cm⁻¹)

Intensity Diagnostic Value

≡C-H Stretch 3300 Strong, Sharp

Only in terminal

alkynes (e.g., 3-

hepten-1-yne)

C≡C Stretch 2210 - 2240 Medium/Weak

Internal alkyne (often

weak due to

symmetry)

C=C Stretch 1610 - 1640 Medium

Conjugated alkene

(lower freq than

isolated)

=C-H Stretch 3000 - 3100 Medium Vinylic protons

NMR Characterization (¹H Predicted)
For 1-Hepten-3-yne (CH₂=CH-C≡C-CH₂CH₂CH₃):

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

5.7 - 5.9 ppm (1H, m): Internal vinylic proton (=CH-).

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
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5.3 - 5.6 ppm (2H, dd): Terminal vinylic protons (CH₂=).

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

2.2 - 2.4 ppm (2H, t): Propargylic methylene (-C≡C-CH₂-).

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

0.9 - 1.0 ppm (3H, t): Terminal methyl group.

Experimental Protocol: Synthesis & Handling
The most robust method for synthesizing C₇H₁₀ enynes is the Sonogashira Coupling. This

protocol is designed for high fidelity and safety.

Workflow: Sonogashira Synthesis of (E)-3-Hepten-1-yne
Reaction: Vinyl halide (1-bromo-1-pentene) + Trimethylsilylacetylene (followed by deprotection)

OR Direct coupling of Vinyl Bromide + Acetylene gas (industrial).[1] Here we describe the lab-

scale coupling of 1-penten-1-yl halide with ethynyltrimethylsilane.

Step-by-Step Methodology
Preparation (Inert Atmosphere): Flame-dry a 250 mL Schlenk flask. Cool under Argon flow.

Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).

Why? Pd(II) is the precatalyst reduced in situ; CuI accelerates the transmetallation step.

Solvent/Base: Add degassed THF (anhydrous) and Diisopropylamine (Et₃N or DIPA) in a 1:1

ratio.

Critical: Oxygen must be excluded to prevent homocoupling (Glaser coupling) of the

alkyne.

Substrate Addition: Add (E)-1-bromo-1-pentene (1.0 equiv).[1] Then, dropwise add

Trimethylsilylacetylene (1.2 equiv).

Reaction: Stir at Room Temperature (25°C) for 4-6 hours. Monitor by TLC (Hexanes).
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Workup: Filter through a Celite pad (removes Pd/Cu). Wash with Et₂O. Concentrate in

vacuo.[3]

Deprotection (if TMS used): Treat with K₂CO₃ in MeOH to reveal the terminal alkyne.

Diagram 2: Sonogashira Catalytic Cycle & Workflow

Catalytic Cycle Logic

Safety Controls

1. Oxidative Addition
Pd(0) inserts into C-Br bond

2. Transmetallation
Copper-acetylide transfers alkyne to Pd

3. Isomerization
Cis/Trans orientation

4. Reductive Elimination
Product Release + Pd(0) Regens

End: Conjugated Enyne

Strict Degassing
(Prevents Glaser Coupling)

Temp < 40°C
(Prevents Polymerization)

Start: Vinyl Halide
+ Terminal Alkyne

Click to download full resolution via product page

Caption: Mechanistic flow of Sonogashira coupling with critical safety control points.
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Safety & Stability (Self-Validating Systems)
Conjugated enynes are thermodynamically unstable relative to their saturated counterparts.[1]

They are prone to exothermic polymerization.[5]

Stability Protocol
Storage: Store at -20°C under Argon.

Stabilizers: Add 100-200 ppm of BHT (Butylated Hydroxytoluene) or TBC (4-tert-

butylcatechol) to inhibit radical polymerization during storage.[1]

Distillation: Never distill to dryness. Peroxides may concentrate in the residue (though less

likely than in ethers, enyne oligomers can be shock-sensitive).

Validation: Before use, check the refractive index. A significant increase (>0.002) suggests

oligomerization.

Hazard Identification
H225: Highly Flammable liquid and vapor.

H304: May be fatal if swallowed and enters airways (aspiration hazard due to low viscosity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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